5,5-Dimethyl-2(5H)-furanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-6(2)4-3-5(7)8-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKQMZRTPPVLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173833 | |
| Record name | 5,5-Dimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20019-64-1 | |
| Record name | 5,5-Dimethyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20019-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020019641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Dimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-DIMETHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HJB56V40L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,5-Dimethyl-2(5H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040260 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biogenetic Pathways of 5,5 Dimethyl 2 5h Furanone
Identification in Biological and Food Matrices
Presence in Botanical Sources
This compound is a known aroma component in several plants. It has been identified in the medicinal plant Alisma orientale bvsalud.org, as well as in lavender and Narcissus. contaminantdb.cathegoodscentscompany.com Its presence has also been noted in hop extract, a key ingredient in brewing. contaminantdb.cathegoodscentscompany.com Further research has pointed to its existence in sagebrush (Artemisia arbuscula) and Nicotiana tabacum. nih.gov
Table 1: Botanical Sources of 5,5-Dimethyl-2(5H)-furanone
| Botanical Source | Reference |
| Alisma orientale | bvsalud.org |
| Lavender | contaminantdb.cathegoodscentscompany.com |
| Narcissus | contaminantdb.cathegoodscentscompany.com |
| Hop Extract | contaminantdb.cathegoodscentscompany.com |
| Sagebrush (Artemisia arbuscula) | nih.gov |
| Nicotiana tabacum | nih.gov |
Detection in Fermented and Thermally Processed Food Systems
The formation of this compound is often associated with the heating and fermentation processes used in food production. It has been identified in roasted coffee, where its concentration can be influenced by the degree of roasting. nih.govsandiego.edu The compound is also found in aged alcoholic beverages, including aged Port wine and aged sake, where it contributes to the characteristic flavor profile that develops over time. capes.gov.brtandfonline.comtandfonline.comnih.govacs.org Additionally, it has been detected in fermented products like soy sauce and beer. nih.gov
Table 2: Fermented and Thermally Processed Food Systems Containing this compound
| Food System | Reference |
| Roasted Coffee | nih.govsandiego.edu |
| Aged Port Wine | capes.gov.brnih.govacs.org |
| Aged Sake | tandfonline.comtandfonline.com |
| Soy Sauce | nih.gov |
| Beer | nih.gov |
Occurrence in Diverse Organisms and Environmental Samples
Beyond the plant and food realms, this compound has been found in a variety of other natural sources. It has been detected in fishes and is a component of salmon oil. contaminantdb.cathegoodscentscompany.comvulcanchem.com The compound is also present in various herbs and spices. vulcanchem.comfoodb.ca Interestingly, it has been identified in humic waters, which are aquatic environments rich in dissolved organic matter. nih.gov The bacterium Pseudomonas aeruginosa E (HQ324110) has also been noted to contain this furanone.
Elucidation of Biosynthetic Pathways and Precursors
The formation of this compound is understood to occur through several chemical pathways, primarily involving the breakdown of amino acids and reactions that are common during the cooking and processing of food.
Formation through Amino Acid Degradation
Research suggests that the degradation of certain amino acids can lead to the formation of furanone compounds. For instance, sotolon, a structurally similar furanone, is known to be produced from the amino acids threonine and 4-hydroxy-L-leucine. nih.govimreblank.ch In aged sake, it has been proposed that a related compound, 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is formed from the degradation of threonine. tandfonline.comtandfonline.comoup.com The thermal degradation of 4-hydroxy-L-isoleucine is another pathway that has been studied in the formation of sotolon. imreblank.ch
Involvement of Maillard Reaction Intermediates
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating, is a significant contributor to the formation of many flavor compounds, including furanones. nih.govresearchgate.net While sotolon and another furanone, HDMF, are known to arise from the Strecker degradation of amino acids and sugar caramelization, this compound is considered a minor byproduct of lipid peroxidation in this context. The Maillard reaction can produce intermediates like pyruvic and ketoglutaric acids, which are precursors to sotolon. researchgate.net
Enzymatic Transformations and Biocatalysis (e.g., Dioxygenase-mediated Synthesis)
Enzymatic processes play a crucial role in the synthesis of furanone structures in biological systems. A notable example of biocatalysis in the formation of a furanone ring involves the use of dioxygenase enzymes. While the specific pathway for this compound is not detailed, a green chemistry approach for a related compound, 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one (strawberry furanone), illustrates a dioxygenase-mediated synthesis. researchgate.net
This biocatalytic method utilizes microorganisms that contain aryl dioxygenases. These enzymes convert aromatic hydrocarbons into corresponding diene-cis-diols in a single step. researchgate.net The process for synthesizing the strawberry furanone provides a model for how such enzymatic transformations can be applied. researchgate.net
Table 2: Dioxygenase-Mediated Synthesis of a Furanone
| Step | Process | Description | Reference |
| 1 | Enzymatic Dioxygenation | An aryl dioxygenase enzyme converts an aromatic hydrocarbon (p-xylene) into a cyclohexadiene-cis-diol. | researchgate.net |
| 2 | Ring-Opening | The intermediate diol undergoes ozonolysis, which opens the ring structure. | researchgate.net |
| 3 | Ring Closure | The resulting molecule cyclizes to form the final furanone product. | researchgate.net |
This example highlights the potential of dioxygenase-mediated reactions in producing furanone compounds, representing an efficient and environmentally friendly biosynthetic route.
Condensation Reactions in Biogenetic Contexts (e.g., α-Ketobutyric Acid with Acetaldehyde)
Condensation reactions are fundamental to the biogenesis of many furanones. A well-documented example within this chemical family is the formation of Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone), a key aroma compound found in aged sake, sherry, and fenugreek. chemicalbook.comnrib.go.jp The formation of Sotolon occurs through the condensation of α-ketobutyric acid and acetaldehyde (B116499). nrib.go.jp
This reaction is significant in the context of food and beverage aging, where the necessary precursors are generated from metabolic processes. For instance, α-ketobutyric acid can be formed from the degradation of the amino acid threonine. reading.ac.uk The subsequent condensation with acetaldehyde, a common fermentation byproduct, leads to the formation of the furanone ring structure of Sotolon. nrib.go.jp This pathway has been identified as a major contributor to the flavor profile of aged sake and certain wines. nrib.go.jpunimi.it
Table 3: Condensation Reaction for Sotolon Formation
| Reactant 1 | Reactant 2 | Product | Context | Reference |
| α-Ketobutyric Acid | Acetaldehyde | Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone) | Formation of a key aroma compound in aged beverages like sake and wine. | nrib.go.jpunimi.it |
This condensation pathway exemplifies how simple metabolic intermediates can be assembled in biological or food systems to create structurally more complex and sensorially active furanone compounds.
Advanced Synthetic Methodologies for 5,5 Dimethyl 2 5h Furanone and Its Derivatives
Established Chemical Synthesis Routes for 5,5-Dimethyl-2(5H)-furanone
Traditional methods for the synthesis of this compound have laid the groundwork for the development of more complex and efficient strategies. These established routes are characterized by their reliability and have been optimized for various applications.
Claisen Condensation Protocols (e.g., from 3,3-Dimethylbutan-2-one and Diethyl Oxalate)
A primary and industrially scalable method for the synthesis of this compound involves the Claisen condensation of a ketone with an oxalate (B1200264) ester. vulcanchem.com Specifically, the reaction between 3,3-dimethylbutan-2-one (also known as pinacolone) and diethyl oxalate in the presence of a strong base like sodium methanolate is a common approach. vulcanchem.com
The mechanism follows the general principles of a Claisen condensation. libretexts.org The base abstracts an α-hydrogen from pinacolone (B1678379) to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields an α,γ-diketo ester intermediate, specifically ethyl 2,4-dioxo-5,5-dimethylhexanoate. This intermediate is then subjected to acidic conditions, which promotes intramolecular cyclization via attack of the enol onto the ester carbonyl, followed by dehydration to furnish the final this compound ring. vulcanchem.com This method is advantageous due to the use of readily available starting materials and its amenability to large-scale production, with reported yields ranging from 70-85%. vulcanchem.com
A mixed Claisen condensation is particularly effective in this case because diethyl oxalate cannot form an enolate itself, thus serving exclusively as the electrophilic acceptor for the enolate of pinacolone. libretexts.orgopenstax.org
Table 1: Key Reactants and Products in the Claisen Condensation Route
| Reactant 1 | Reactant 2 | Base | Intermediate | Product |
| 3,3-Dimethylbutan-2-one (Pinacolone) | Diethyl Oxalate | Sodium Methanolate | 5,5-dimethyl-2,4-dioxohexanoic acid | This compound |
Intermolecular Cyclization Approaches (e.g., Substituted Acetoxy Ketones)
The intramolecular cyclization of appropriately substituted acetoxy ketones provides another established route to butenolides. This strategy involves the formation of a key intermediate that subsequently cyclizes to form the furanone ring. A general approach involves the synthesis of α'-acyloxy-α,β-unsaturated cyclic ketones, which can then be converted to butenolides. tandfonline.com
For instance, the oxidation of aromatic ketones with manganese(III) acetate (B1210297) in the presence of a haloacetic acid can yield a 2-(haloacetoxy) ketone. This intermediate can then undergo further reactions, such as an Arbuzov or Wittig reaction, followed by cyclization to furnish the furanone ring. researchgate.net Although not specifically detailed for this compound, the general principle involves creating a precursor with a leaving group and a nucleophilic species positioned to facilitate a ring-closing reaction.
Another variation is the intramolecular Horner-Emmons cyclization. This involves the preparation of a phosphonate-containing substrate which, upon treatment with a base, generates a phosphonate (B1237965) carbanion that undergoes intramolecular attack on a carbonyl group to form the butenolide ring after elimination of the phosphate (B84403) byproduct. tandfonline.com
Condensation Reactions for Furanone Ring Annulation
Furanone ring annulation refers to the construction of the furanone ring onto a pre-existing molecular scaffold. Various condensation strategies have been developed for this purpose. For example, rhodium(III)-catalyzed cascade reactions have been employed for the synthesis of furanone-fused isoquinoline (B145761) scaffolds. acs.orgnih.govacs.orgbohrium.com These reactions proceed through a sequence of C-H activation, regioselective annulation, and lactonization in a single pot. acs.orgnih.gov While these examples result in more complex fused systems, the underlying principle of annulation to form the furanone ring is a key synthetic strategy.
Another approach involves the BF3∙Et2O catalyzed, p-TsOH∙H2O-mediated annulation of an alcohol, such as 2-methylpropan-2-ol, with a glyoxylic acid derivative to produce 3-aryl-5,5-dimethyl-2(5H)-furanones. unipi.it This demonstrates a direct and atom-economical method for constructing the furanone ring with the desired dimethyl substitution at the 5-position.
Emerging and Specialized Synthetic Strategies for this compound Derivatives
In addition to established methods, a number of advanced and specialized synthetic strategies have emerged, offering novel pathways to this compound derivatives with enhanced efficiency, selectivity, and functional group tolerance.
Electrosynthesis and Anodic Oxidation for Dimeric Butenolides from Diarylfurans
A sustainable and efficient method for the synthesis of dimeric butenolides involves the electrochemical oxidation of diarylfurans. researchgate.netnih.govnih.gov This approach allows for the galvanostatic conversion of 2,4-diarylfurans into 5,5'-bis(3,5-diaryl-2(5H)-furanones) in a one-pot reaction at room temperature, often in aqueous organic solvent mixtures. researchgate.netnih.govnih.gov
The proposed reaction mechanism, supported by DFT calculations and EPR spectroscopy, involves the formation of furanoxy radicals as key intermediates. researchgate.netnih.gov The anodic oxidation of the furan (B31954) derivative leads to a radical cation, which is then trapped by water. Further oxidation and deprotonation generate a furanoxy radical. The final step is a homocoupling of two furanoxy radicals at the 5-position to form the dimeric butenolide. researchgate.netnih.govnih.gov This method is notable for its atom and step economy, and its ability to proceed under environmentally benign conditions. researchgate.net
Table 2: Conditions and Products of Electrosynthesis of Dimeric Butenolides
| Starting Material | Solvent System | Electrolyte | Key Intermediate | Product Type |
| 2,4-Diarylfurans | Acetonitrile/Water or DMF/Water | NaClO4 | Furanoxy Radicals | 5,5'-bis(3,5-diaryl-2(5H)-furanones) |
Titanium-Mediated Aldol (B89426) Addition in 2(5H)-Furanone Annulation
Titanium tetrachloride (TiCl4) has been effectively utilized as a Lewis acid to mediate the synthesis of 2(5H)-furanones. A particularly powerful one-pot method involves the TiCl4-mediated direct aldol condensation between ketones and α,α-dimethoxyketones. mdpi.comkwansei.ac.jpresearchgate.netresearchgate.netkose-cosmetology.or.jprsc.org This approach allows for the efficient synthesis of di- and trialkyl-substituted 2(5H)-furanones. mdpi.comresearchgate.net
The reaction sequence begins with a crossed Ti-direct aldol addition, where the ketone is converted to a titanium enolate that subsequently reacts with the α,α-dimethoxyketone. mdpi.com This is followed by an acid-induced cyclocondensation to form the furanone ring. mdpi.comresearchgate.net The proposed mechanism involves the initial formation of a titanium-chelated cross-aldol adduct. This adduct then undergoes ring formation with the elimination of methanol (B129727) to form a dihydrofuran intermediate. Subsequent elimination of a titanium species leads to the final 2(5H)-furanone product. mdpi.com This method is highly efficient and has been applied to the synthesis of natural products such as (R)-mintlactone and (R)-menthofuran. kwansei.ac.jpresearchgate.net
Table 3: Titanium-Mediated Synthesis of 2(5H)-Furanone Derivatives
| Ketone | α,α-Dimethoxyketone | Reagents | Key Steps | Product Type |
| Various Ketones | 1,1-Dimethoxyacetone | TiCl4, Bu3N | 1. Ti-direct aldol addition2. Cyclo-condensation | Trialkylsubstituted 2(5H)-furanones |
| p-Bromoacetophenone | 1,1-Dimethoxyacetone | TiCl4, Bu3N | 1. Ti-direct aldol addition2. Cyclo-condensation | 5-(4-Bromophenyl)-3-methylfuran-2(5H)-one |
Stereoselective Synthesis of Enantiomers (e.g., from Tartaric Acid)
The control of stereochemistry is crucial in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different biological activities. Tartaric acid and its derivatives are widely utilized as chiral auxiliaries to guide the stereochemical outcome of reactions, enabling the synthesis of specific enantiomers of furanones and related γ-lactones.
A notable stereoselective process involves aldol reactions between aldehydes and the enolate of dioxanes derived from tartaric acid, which produces highly substituted γ-lactones with good yields and stereoselectivity. acs.org This methodology has been successfully applied to a range of both aromatic and aliphatic aldehydes. acs.org The use of tartaric acid esters as chiral auxiliaries is a well-established strategy in various asymmetric reactions. researchgate.net For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of nitrile oxides to an achiral allyl alcohol can be achieved with high enantioselectivity by using diisopropyl (R,R)-tartrate as a chiral auxiliary. researchgate.net
Other approaches to achieving enantiopurity include biocatalytic processes. An immobilized lipase, for example, can be used for the selective acylation of a racemic alcohol, which is a precursor in the synthesis of an optically active furanone derivative. acs.org This enzymatic resolution is a key step in producing enantiomerically pure building blocks for more complex targets. acs.org Similarly, asymmetric reduction of precursor ketones using a chiral lithium aluminum hydride complex, modified with a chiral auxiliary like (R)-(-)-2-isoindolinyl-butan-1-ol, can yield enantiopure alcohols that serve as starting materials for chiral furanone derivatives. uni-wuppertal.de
Green Chemistry Approaches in Furanone Synthesis (e.g., Biocatalysis)
Green chemistry principles are increasingly being integrated into the synthesis of furanones to create more sustainable and environmentally friendly processes. Biocatalysis, which uses enzymes or whole microbial cells as catalysts, is at the forefront of these efforts.
A prominent example is the synthesis of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one, a flavor component known as strawberry furanone. researchgate.net A green method for its production utilizes a dioxygenase biocatalyst from microorganisms. researchgate.net This process involves the enzymatic dioxygenation of p-xylene (B151628) to a cyclohexadiene-cis-diol, followed by ozonolysis and ring closure to form the target furanone. researchgate.net
Glucosyltransferases (UGTs) represent another class of versatile biocatalysts for modifying furanones. nih.gov In one study, a library of 49 plant UGTs was screened for their ability to glucosylate various furanone flavor compounds, including sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone). nih.gov Using E. coli whole-cell biocatalysts expressing these enzymes, researchers identified multiple UGTs capable of efficiently transferring D-glucose to the furanone substrates. nih.gov This biotransformation not only creates new-to-nature glucosides but can also be scaled up to produce significant titers, demonstrating the economic viability of whole-cell biocatalysis. nih.gov
Beyond biocatalysis, other green strategies include the use of solid catalysts and alternative energy sources. An efficient synthesis of 5-hydroxy-2(5H)-furanone has been developed using a titanium silicate (B1173343) molecular sieve as a recyclable catalyst. rsc.org Additionally, sustainable pathways starting from biomass-derived furfural (B47365) employ photochemical oxidation to create a stable 5-hydroxy-2(5H)-furanone intermediate, which can then be converted to other products through subsequent enzymatic or electrochemical oxidation under mild conditions. acs.org
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is fundamental to maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters include temperature, solvent, and the choice of catalyst, each of which can have a profound impact on the reaction outcome.
Influence of Temperature, Solvent Polarity, and Catalyst Selection
The interplay between temperature, solvent, and catalyst is critical for controlling reaction pathways and selectivity. For instance, in the Sonogashira coupling of 5-substituted 3,4-dihalo-2(5H)-furanones, a systematic investigation revealed that optimal conditions included using 3 mol% Pd(PPh₃)₄ as the catalyst with 10 mol% CuI as a co-catalyst, potassium fluoride (B91410) (KF) as the base, and toluene (B28343) as the solvent, with the reaction proceeding at 30 °C. sioc-journal.cn
The choice of solvent can dramatically alter product distribution. In the selective oxidation of furfural to 2(5H)-furanone, the solvent was found to have a significant influence. researchgate.net Formic acid proved to be a highly effective catalyst in this transformation, generating performic acid in situ, which has strong oxidizing properties. researchgate.net Similarly, for the intramolecular cyclization of certain furanone precursors, Lewis acids like zinc chloride (ZnCl₂) are effective catalysts, while polar aprotic solvents such as dimethylformamide (DMF) help to stabilize reaction intermediates. In such cases, temperature control is also vital; maintaining temperatures below 80°C can be necessary to prevent the degradation of the furanone ring.
The effect of solvent choice on yield and stereoselectivity is clearly demonstrated in photochemical cycloaddition reactions. The table below shows the results of a [2+2] photocycloaddition of a chiral 2(5H)-furanone to a ketene (B1206846) ketal in various solvents.
Table 1: Effect of Solvent on a [2+2] Photocycloaddition Reaction
| Solvent | Time | Yield (%) | HT:HH Ratio (%) | anti:syn Ratio (%) |
|---|---|---|---|---|
| Acetone | 8 h | 64:32:4 | 96:4 | 66:34 |
| Acetonitrile | 35 min | 63:31:6 | 94:6 | 67:33 |
| Ether | 1.5 h | 51:42:7 | 93:7 | 55:45 |
| Hexane | 1.7 h | 47:46:7 | 93:7 | 50:50 |
Data sourced from a study on the photochemical cycloaddition of 2(5H)-furanone 5 to ketene ketal 12. ysu.am
Considerations for Industrial Scale Production (e.g., Continuous Flow Reactors)
Translating a laboratory synthesis to an industrial scale requires careful consideration of efficiency, safety, and cost-effectiveness. Continuous flow reactors are increasingly replacing traditional batch reactors for large-scale production due to their superior heat and mass transfer, improved safety, and potential for automation. amarequip.com The use of continuous flow reactors is a key strategy for the efficient, large-scale synthesis of furanone compounds, ensuring the production of high-purity material suitable for commercial use.
For large-scale manufacturing, cyclization reactions can be performed in tubular reactors that allow for in-line neutralization, which helps to minimize equipment corrosion. Precise control over residence time (e.g., 30–45 minutes) and temperature (e.g., 90°C) in these systems enhances throughput and product consistency. Flow chemistry avoids the challenges associated with scaling up batch reactions, where heat and mass transport limitations can become problematic. beilstein-journals.org
Modern industrial flow reactors are designed to handle a wide range of demanding process conditions. The table below outlines the typical operational parameters for different types of continuous flow reactors used in manufacturing.
Table 2: Specifications of Representative Industrial Continuous Flow Reactors
| Reactor Type | Volume Range | Max Flow Rate (LPH) | Max Pressure (bar) | Max Temperature (°C) |
|---|---|---|---|---|
| Tubular Reactor (CorFLO™) | 50 mL – 1,000 L | 10,000 | 100 | 500 |
| Tubular Reactor (PinchFLO™) | 50 mL – 1,000 L | 10,000 | 100 | 500 |
| Slurry Handling Reactor (MACFLO™) | 250 mL – 100 L | 1,200 | 350 | 500 |
Data sourced from Amar Equipment. amarequip.com
These advanced reactor systems enable the robust and efficient production of this compound and its derivatives, facilitating their availability for various applications.
Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethyl 2 5h Furanone
Characterization of Fundamental Reaction Types
5,5-Dimethyl-2(5H)-furanone, as part of the butenolide class of compounds, exhibits reactivity influenced by its α,β-unsaturated lactone structure. This includes susceptibility to oxidation, reduction, and substitution reactions at various positions on the furanone ring.
The oxidation of γ-lactones can lead to the formation of corresponding γ-ketocarboxylic acids. One documented method involves the use of in situ generated tetraethylammonium (B1195904) superoxide (B77818) in dry dimethylformamide at room temperature. tandfonline.com This mild reaction condition effectively oxidizes various γ-lactones into their γ-ketocarboxylic acid derivatives in good to excellent yields. tandfonline.com For instance, γ-valerolactone is readily oxidized to its corresponding acid under these conditions. tandfonline.com While this specific reaction has been demonstrated on other γ-lactones, it represents a key oxidative pathway for the lactone ring system.
Another transformation involves the oxidation of peroxides, which can yield epoxy derivatives. vulcanchem.com Additionally, the oxidation of γ-butyrolactone can result in the formation of succinic acid. researchgate.net In related systems, primary alcohols can be oxidized to carboxylic acids using catalysts such as 2-Iodo-N-isopropyl-5-methoxybenzamide in the presence of a co-oxidant like potassium peroxymonosulfate. tcichemicals.com This suggests that a reduction-then-oxidation sequence on the furanone could also lead to carboxylic acid derivatives.
| Substrate Class | Reagent/Conditions | Product Type | Source |
|---|---|---|---|
| γ-Lactones | Tetraethylammonium superoxide (in situ), DMF, room temp. | γ-Ketocarboxylic Acids | tandfonline.com |
| This compound | Peroxides | Epoxy derivatives | vulcanchem.com |
| γ-Butyrolactone | Autoxidation | Succinic acid | researchgate.net |
The reduction of α,β-unsaturated lactones, including derivatives of this compound, is a key transformation for producing chiral diols and other reduced forms. Catalytic hydrogenation is a common method to achieve this. For example, the palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated lactones can proceed via an auto-tandem catalysis pathway, where the C=C double bond is first hydrogenated, followed by the reduction of the ester group to yield chiral saturated alcohols. chinesechemsoc.org This process can be highly enantioselective. chinesechemsoc.org
Copper-based nanocatalysts have also been shown to be effective for the highly chemoselective hydrogenation of lactones to diols. researchgate.net Specifically, catalytic hydrogenation of this compound can reduce the lactone to a diol. vulcanchem.com The hydrogenation of various lactones has been successfully achieved using bifunctional Cu-containing catalysts, demonstrating the versatility of this approach for producing alcohol derivatives. researchgate.net In some cases, the reduction of cyclic imides, which are structurally related to lactones, proceeds through a lactone intermediate that is subsequently hydrogenated to the corresponding diol. nih.gov
| Substrate Class | Catalyst/Reagent | Conditions | Product Type | Source |
|---|---|---|---|---|
| α,β-Unsaturated Lactones | Palladium-based catalyst | Base-free, H₂ | Chiral Alcohols/Diols | chinesechemsoc.orgrsc.org |
| Lactones | Copper-based nanocatalysts | H₂ | Diols | researchgate.net |
| This compound | Catalytic Hydrogenation | - | Diol | vulcanchem.com |
The furanone ring is susceptible to substitution reactions, with the specific outcome depending on the reagents and reaction conditions. Nucleophilic substitution reactions are common. For instance, the α,β-unsaturated carbonyl system of this compound allows for Michael additions with nucleophiles such as amines and thiols. vulcanchem.com In other furanone systems, such as 3,4-dihalo-2(5H)-furanones, substitution can occur where a halogen atom is replaced by an arylthiogroup under basic conditions. researchgate.net
Electrophilic substitution reactions are also possible. A notable example is electrophilic iodocyclization, where ethoxyalkyne diols react with iodine under mild conditions to form substituted 3-iodobutenolides. acs.org This reaction proceeds via a 5-endo-dig cyclization, demonstrating the introduction of a halogen substituent onto the butenolide ring through an electrophilic mechanism. acs.org The synthesis of various substituted butenolides can be achieved through such methods, highlighting the versatility of the furanone scaffold in organic synthesis. organic-chemistry.org
Reduction Reactions and Formation of Reduced Forms (e.g., Alcohols)
Detailed Mechanistic Studies of Specific Reactions
Beyond fundamental transformations, specific reactions involving furanone derivatives have been studied in detail to understand their underlying mechanisms, stereoselectivity, and synthetic utility.
While α,β-unsaturated lactones are generally considered to have low dienophilicity, the introduction of a carbalkoxy substituent can significantly increase their reactivity. cdnsciencepub.com Research has shown that 3-carbethoxy-5,5-dimethyl-2(5H)-furanone is a highly reactive dienophile in Diels-Alder reactions. cdnsciencepub.comresearchgate.net These cycloadditions are effectively catalyzed by Lewis acids, with stannic chloride (SnCl₄) being particularly effective, while others like boron trifluoride etherate show little to no catalytic activity. cdnsciencepub.com
The reaction proceeds regio- and stereoselectively with a variety of dienes at room temperature. cdnsciencepub.com With unsymmetrically substituted dienes, the addition follows the predictable "ortho" and "para" rules that govern Diels-Alder orientation. cdnsciencepub.com The mechanism of Lewis acid catalysis involves the coordination of the acid to the carbonyl oxygen of the dienophile. nih.govd-nb.info This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), which enhances the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO) and accelerates the reaction. nih.gov Studies have also suggested that Lewis acids catalyze the reaction by diminishing the Pauli repulsion between the π-electron systems of the diene and dienophile. nih.gov
| Diene | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | 2 | 88 | cdnsciencepub.com |
| Isoprene | 3 | 85 | cdnsciencepub.com |
| Cyclopentadiene | 0.5 | 96 | cdnsciencepub.com |
| 1-Acetoxy-1,3-butadiene | 6 | 81 | cdnsciencepub.com |
| Furan (B31954) | 24 | 14 | cdnsciencepub.com |
Note: Reactions were generally performed in ether at ambient temperature with stannic chloride as the catalyst. cdnsciencepub.com
The dimerization of furanone derivatives can occur through C-C homocoupling reactions involving radical intermediates. A well-documented mechanism is the electrosynthesis of dimeric butenolides from 2,4-diarylfurans, which proceeds through a furanoxy radical . researchgate.net This process involves the anodic oxidation of a furanone precursor, which evolves to form a furanoxy radical intermediate. researchgate.net The existence of these radicals has been supported by DFT theoretical calculations and detected by techniques like Electron Paramagnetic Resonance (EPR). researchgate.net
The final step of the mechanism is a C-C homocoupling reaction where two furanoxy radicals combine to form the dimeric butenolide product. researchgate.net This radical-radical cross-coupling provides an efficient pathway for constructing C-C bonds. thieme-connect.denih.gov The mechanism can be influenced by substituents on the aromatic rings, but it has been successfully applied to a range of furan derivatives with both electron-donating and electron-withdrawing groups. researchgate.net This type of radical coupling represents a powerful synthetic strategy, turning simple furan precursors into more complex structures with high added value. researchgate.net
Cyclization Processes and Intermediate Stabilization Pathways
The synthesis of this compound is frequently accomplished through cyclization reactions, where a linear precursor is converted into the characteristic five-membered lactone ring. A predominant method involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate (B1200264), typically mediated by a strong base like sodium methanolate. vulcanchem.com This reaction initially forms a β-keto ester intermediate. vulcanchem.com
The subsequent and crucial step is an acid-catalyzed intramolecular cyclization of this intermediate to yield the furanone ring. vulcanchem.com The mechanism proceeds via protonation of a carbonyl group, which enhances the electrophilicity of the carbon atom, facilitating an intramolecular nucleophilic attack from an enol or enolate oxygen. This attack forms the heterocyclic ring. The stability of the intermediates is a key factor in the reaction's success. The β-keto ester intermediate formed during the Claisen condensation is stabilized by the delocalization of the negative charge across the enolate system. During cyclization, the formation of the conjugated α,β-unsaturated lactone system provides a thermodynamic driving force for the reaction, as this system is electronically stabilized through resonance.
In related furanone syntheses, such as those for 4-amino-2(5H)-furanones, cyclization can be induced by treating α-acyloxy nitriles with a base or by reacting magnesium enolates with O-protected cyanohydrins followed by acid treatment. oup.com The acid treatment in the latter case concurrently effects hydrolysis, deprotection, olefin isomerization, and the final lactonization in a single operational step. oup.com For some derivatives, acid-catalyzed cyclization of precursors like alkyl β-formylcrotonates proceeds through protonation of the carbonyl group, followed by the intramolecular nucleophilic attack that forms the furanone ring.
Amino-Carbonyl Reactions and Schiff Base Formation
The reactivity of the furanone scaffold is exemplified in amino-carbonyl reactions, particularly in studies of structurally related furanones like sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone). The formation of sotolone from its precursor, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, involves a reaction with dicarbonyl compounds. acs.orgimreblank.ch This transformation is a model for the potential reactivity of the furanone ring system in the presence of amino and carbonyl functionalities.
The reaction mechanism involves an initial amino-carbonyl condensation between the amino-lactone and a dicarbonyl compound (e.g., methylglyoxal) to form a Schiff base intermediate. acs.orgimreblank.ch The formation of this imine is a critical step and is highly dependent on the pH of the reaction medium. acs.org Studies on sotolone formation from 4-hydroxy-L-isoleucine (HIL), which first cyclizes to the amino-lactone, have shown that a pH of 5 is optimal. acs.org This pH represents the best compromise, facilitating the necessary initial lactonization of HIL while also being favorable for the amino-carbonyl reaction to form the Schiff base. acs.orgimreblank.ch
Once the Schiff base is formed, subsequent rearrangement and elimination steps lead to the final furanone product. It is noteworthy that the Strecker degradation of the amino acid precursor can be a competing reaction, leading to the formation of Strecker aldehydes instead of the desired furanone. acs.org The efficiency of the amino-carbonyl reaction is also influenced by the nature of the carbonyl reactant; α-ketoaldehydes have been found to be significantly more reactive than α-diketones in these pathways. acs.org
Table 1: Influence of Precursor and Carbonyl Reactant on Sotolone Yield
| Precursor | Carbonyl Reactant | Yield (mol %) |
| 4-Hydroxy-L-isoleucine (1) | Methylglyoxal (B44143) | 7.4% |
| 4-Hydroxy-L-isoleucine (1) | 2,3-Pentanedione | <0.1% |
| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone (2) | Methylglyoxal | 35.9% |
| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone (2) | 2,3-Pentanedione | 0.7% |
| Data sourced from model systems reacted in a phosphate (B84403) buffer at pH 5 at 100 °C for 1 h. acs.org |
Analysis of Reactivity Profiles and Functional Group Compatibility
This compound is a versatile building block in organic synthesis, exhibiting a range of chemical reactivities centered around its α,β-unsaturated γ-lactone structure. vulcanchem.com This structural motif confers susceptibility to various transformations, making it compatible with a diverse set of functional groups and reaction conditions.
The compound readily participates in several fundamental reaction types:
Oxidation: The furanone ring can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce the lactone to a diol. vulcanchem.com Under specific conditions, the furan ring can also be reduced to form dihydrofuran derivatives. smolecule.com
Nucleophilic Substitution: As a lactone, it can undergo nucleophilic substitution reactions. vulcanchem.com The α,β-unsaturated system enables Michael additions, forming adducts with nucleophiles such as amines and thiols. vulcanchem.com
Cycloaddition Reactions: The dienophilic nature of the α,β-unsaturated double bond is demonstrated in the Diels-Alder reaction. The related compound, 3-carbethoxy-5,5-dimethyl-2(5H)-furanone, has been shown to be a reactive dienophile that undergoes region- and stereoselective Diels-Alder reactions with various dienes under Lewis acid catalysis (e.g., stannic chloride) at room temperature. researchgate.net
The compatibility of the furanone core with various functional groups is evident from the synthesis of its derivatives. For instance, the synthesis of 4-amino-2(5H)-furanones demonstrates its stability during reactions involving nitriles, esters, and strong bases like lithium bis(trimethylsilyl)amide. oup.com Furthermore, the synthesis of thioether and sulfone derivatives of related furanones shows compatibility with thiols, bases like triethylamine, and oxidizing agents such as hydrogen peroxide in acetic acid. mdpi.com These transformations highlight the robustness of the lactone ring, which remains intact while substitutions are carried out at other positions on the ring. mdpi.com The compound's miscibility with organic solvents like ethanol (B145695) and diethyl ether further enhances its utility in a wide range of synthetic contexts. vulcanchem.com
Derivatization Strategies and Analogue Synthesis for 5,5 Dimethyl 2 5h Furanone
Systematic Modification of the 5,5-Dimethyl-2(5H)-furanone Ring System
The inherent reactivity of the 2(5H)-furanone ring allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for fine-tuning the biological and chemical characteristics of the parent compound.
Halogenation Procedures (e.g., Synthesis of Brominated Furanones)
The introduction of halogen atoms, particularly bromine, onto the furanone ring is a well-established strategy to modulate the compound's properties. Brominated furanones have garnered significant interest due to their biological activities. unipi.it
Various methods have been developed for the synthesis of brominated 2(5H)-furanones. These often involve the direct bromination of a furanone precursor. For instance, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine, followed by dehydrobromination. unipi.it Similarly, 3-bromo-5-methyl-2(5H)-furanone has been prepared from 5-methyl-2(5H)-furanone using bromine in carbon tetrachloride. unipi.it Another approach involves the bromination of levulinic acid, which upon acid-promoted cyclization, yields a mixture of brominated furanones, including (Z)-4-bromo-5-(bromomethylene)-furan-2(5H)-one, 5-(dibromomethylene)-2(5H)-furanone, and (E)-5-(bromomethylene)-2(5H)-furanone. scielo.org.coredalyc.org
The synthesis of 3-bromo-5-methoxy-2(5H)-furanone has been achieved through a multi-step process starting from furfural (B47365). unipi.it This involves photo-oxidation to a hydroxyfuranone, followed by acetalization, bromine addition, and dehydrobromination. unipi.it The bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) can yield a mixture of mono- and di-brominated products, such as 3-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it
A practical, atom-economical method for synthesizing 3-(bromophenyl)-5,5-dimethyl-2(5H)-furanones involves the annulation of 2-methylpropan-2-ol with bromophenylglyoxylic acids, catalyzed by BF3∙Et2O and mediated by p-TsOH∙2H2O. unipi.it
| Starting Material | Reagents | Product(s) | Reference |
| 2(5H)-furanone | 1. Br2, Et2O, reflux; 2. Et3N | 3-bromo-2(5H)-furanone | unipi.it |
| 5-methyl-2(5H)-furanone | Br2, CCl4 | 3-bromo-5-methyl-2(5H)-furanone | unipi.it |
| Levulinic acid | 1. Br2, MeOH, reflux; 2. H2SO4 | (Z)-4-Bromo-5-(bromomethylene)-furan-2(5H)-one, 5-(Dibromomethylene)-2(5H)-furanone, (E)-5-(Bromomethylene)-2(5H)-furanone | scielo.org.coredalyc.org |
| Furfural | 1. Rose Bengal, hv, O2; 2. MeOH; 3. Br2; 4. Pyridine | 3-bromo-5-methoxy-2(5H)-furanone | unipi.it |
| 4-methoxy-2(5H)-furanone | NBS, CCl4, benzoyl peroxide | 3-bromo-4-methoxy-2(5H)-furanone, 5-bromo-4-methoxy-2(5H)-furanone, 3,5-dibromo-4-methoxy-2(5H)-furanone | unipi.it |
| 2-methylpropan-2-ol and bromophenylglyoxylic acids | BF3∙Et2O, p-TsOH∙2H2O | 3-(bromophenyl)-5,5-dimethyl-2(5H)-furanones | unipi.it |
Introduction of Sulfur-Containing Moieties (e.g., Thioethers, Sulfones)
The incorporation of sulfur-containing functional groups, such as thioethers and sulfones, into the 2(5H)-furanone scaffold has led to the development of novel derivatives with interesting chemical and biological properties. mdpi.comnih.gov
The synthesis of thioethers often involves the reaction of a furanone precursor with a thiol under basic conditions. For example, novel thioethers have been obtained by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols in the presence of a base like triethylamine. mdpi.comnih.govnih.gov The thiolation of 3,4-dihalo-2(5H)-furanones is highly regioselective, yielding 4-thiosubstituted products. nih.gov Another method involves a metal-free protocol for the methylthiolation of 3,4-dihalo-2(5H)-furanones using dimethyl sulfoxide (B87167) (DMSO) promoted by 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.netresearchgate.net
Subsequent oxidation of these thioethers leads to the formation of the corresponding sulfones. mdpi.comnih.gov A common and efficient method for this transformation is the use of an excess of hydrogen peroxide in acetic acid at room temperature. mdpi.comnih.govresearchgate.net This method has been successfully applied to synthesize a variety of chiral 2(5H)-furanone sulfones. mdpi.comnih.gov Solid-phase synthesis has also been employed to create substituted 2(5H)-furanones using a traceless sulfone linker strategy, which allows for the generation of products in good yields and high purity. thieme-connect.comthieme-connect.com
| Furanone Precursor | Sulfur Reagent | Product Type | Key Reaction Conditions | Reference |
| 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones | Aromatic thiols | Thioethers | Basic conditions (e.g., triethylamine) | mdpi.comnih.govnih.gov |
| Thioether derivatives of 2(5H)-furanone | Hydrogen peroxide in acetic acid | Sulfones | Excess H2O2, room temperature | mdpi.comnih.govresearchgate.net |
| 3,4-dihalo-2(5H)-furanone | Dimethyl sulfoxide (DMSO) | Methylthioethers | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | researchgate.netresearchgate.net |
| Polymer-supported phenylmethylsulfone | Epoxides, then methyl chloroformate | Substituted 2(5H)-furanones | Solid-phase synthesis with traceless sulfone linker | thieme-connect.comthieme-connect.com |
C-N Coupling Reactions for Amino Acid and Bioactive Moiety Linkages
The linkage of amino acids and other bioactive moieties to the furanone ring via C-N coupling reactions represents a significant strategy for creating hybrid molecules with potentially enhanced or novel biological activities.
A metal-free C-N coupling reaction has been successfully employed to synthesize a series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.govrsc.org This method provides a direct way to link the furanone unit to amino acids. Furthermore, treating 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA), with amino acid esters under reductive conditions can lead to the formation of lactams of 4-amino-2,3-dichloro-buten-2-oic acid in good yields. nih.gov The proposed mechanism for this multi-step reaction involves the furanone ring reacting in its acyclic form with the primary amino group of the amino acid, followed by imine formation, reduction, and subsequent cyclization to the lactam. nih.gov
In addition to amino acids, other amines can be coupled to the furanone core. For instance, the reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with aniline (B41778) has been shown to produce 4-bromo-5-phenylaminomethylene-2(5H)-furanone. google.com
Synthesis and Characterization of Structurally Related Furanone Analogues
The synthesis and study of furanone analogues that are structurally related to this compound provide valuable insights into the structure-activity relationships within this class of compounds.
Substituted 2(5H)-Furanones (e.g., 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon))
Sotolon, or 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent flavor compound and a well-known substituted 2(5H)-furanone. tandfonline.comimreblank.choup.comjst.go.jp Its synthesis has been accomplished through various routes. One approach involves the condensation of α-ketobutyric acid with acetaldehyde (B116499). Another method utilizes the enantiomers of tartaric acid as starting materials to produce the respective enantiomers of sotolon. tandfonline.comoup.comjst.go.jp The lactone derivative of 4-hydroxy-L-isoleucine, 3-amino-4,5-dimethyl-2-oxotetrahydrofuran, also serves as a key intermediate for sotolon synthesis. imreblank.ch Reaction of this intermediate with α-ketoaldehydes like methylglyoxal (B44143) leads to sotolon via oxidative deamination. imreblank.ch
Comparative Studies with 3(2H)-Furanones (e.g., Mesifurane, Furaneol)
Comparative studies between 2(5H)-furanones and their 3(2H)-furanone isomers, such as Mesifurane and Furaneol (B68789), are important for understanding the impact of the double bond and substituent positions on their properties.
Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone) is a significant flavor compound found in various fruits. nih.govacs.org It is biosynthesized via the enzymatic methylation of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone). nih.govacs.orgfrontiersin.orgresearchgate.net The synthesis of mesifurane has been reported, and it is used as a flavoring agent. acs.orgulprospector.com
Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is another key flavor compound. chemicalbook.comwikipedia.orgscentree.coscentree.co It can be synthesized through several chemical routes, including the ethylation of acetaldehyde to 2,5-hexynediol, followed by ozonolysis and acid-catalyzed cyclization. scentree.coscentree.co Biosynthetically, it can be formed from the dehydration of glucose. wikipedia.org
Comparative studies have shown that 2(5H)-furanones are generally more thermodynamically stable than their 2(3H)-furanone tautomers. bibliomed.orgresearchgate.net The reactivity of these isomers can also differ significantly. For example, the reaction of 3-cyano-4,5-diphenyl-2(5H)-furanone with hydrazine (B178648) hydrate (B1144303) at room temperature leads to its isomerization to the 2(3H)-furanone tautomer, while at higher temperatures, ring-opened products are formed. bibliomed.org
| Compound | Class | Synthesis/Origin | Key Features | Reference |
| Sotolon | 2(5H)-Furanone | Synthesized from tartaric acid, α-ketobutyric acid, or 4-hydroxy-L-isoleucine derivative. | Potent flavor compound. | tandfonline.comimreblank.choup.comjst.go.jp |
| Mesifurane | 3(2H)-Furanone | Enzymatic methylation of Furaneol. | Important flavorant in fruits. | nih.govacs.orgfrontiersin.orgresearchgate.net |
| Furaneol | 3(2H)-Furanone | Synthesized from acetaldehyde; biosynthesized from glucose. | Key flavor compound. | chemicalbook.comwikipedia.orgscentree.coscentree.co |
Synthetic Utility of Derivatized this compound
The structural framework of this compound, a member of the butenolide class of compounds, serves as a valuable scaffold in synthetic organic chemistry. nih.gov Through targeted derivatization, the reactivity and functionality of the parent molecule can be significantly enhanced, unlocking its potential for more complex chemical transformations. The strategic placement of activating groups on the furanone ring transforms it into a highly useful intermediate for constructing intricate molecular architectures and diverse heterocyclic systems. researchgate.netresearchgate.net
Derivatized versions of this compound have proven to be effective building blocks in the assembly of complex organic molecules. The introduction of an electron-withdrawing group, for instance, can activate the double bond of the furanone ring, rendering it a more reactive component in cycloaddition reactions. researchgate.net
A notable example is the derivatization of the parent compound to form 3-carbethoxy-5,5-dimethyl-2(5H)-furanone. While α,β-unsaturated lactones typically exhibit low dienophilicity, this carbethoxy derivative functions as a highly reactive dienophile. researchgate.net Under Lewis acid catalysis with stannic chloride, it undergoes regio- and stereoselective Diels-Alder reactions with various dienes at room temperature. researchgate.net This enhanced reactivity has been successfully applied in the synthesis of natural product frameworks. For instance, a two-step sequence involving the Diels-Alder addition of 3-carbethoxy-5,5-dimethyl-2(5H)-furanone to 1-acetoxy-1,3-butadiene, followed by treatment with lithium iodide dihydrate, accomplishes the synthesis of the monoterpenoid lactone, (±)-o-mentha-1,3-dien-1→8-olide. researchgate.net
Table 1: Application of Derivatized this compound in Diels-Alder Reactions
| Derivative | Reaction Type | Reactant | Product | Significance |
|---|
This demonstrates the strategic utility of derivatization to overcome inherent low reactivity and employ the furanone scaffold in the stereocontrolled construction of complex polycyclic systems. researchgate.net
The 2(5H)-furanone ring system is a well-established precursor for the synthesis of a wide array of other heterocyclic compounds. researchgate.net The inherent reactivity of the lactone functionality and the potential for modification at various positions on the ring allow for its transformation into different heterocyclic frameworks. researchgate.netgoogle.com These transformations, often involving ring-opening or rearrangement reactions, highlight the versatility of the furanone core. researchgate.net
One significant application is the use of furanone derivatives as starting materials for nitrogen-containing heterocycles. For example, furanones can react with amines to yield 5-amino substituted furanones or undergo ring transformation to produce lactam analogues, such as 1,5-dihydro-pyrrol-2-ones. google.com The reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with benzylamine (B48309) results in the corresponding 5-benzylamino-4-bromo-5-bromomethyl-2(5H)-furanone, showcasing the addition of an amine to the furanone structure. google.com
Furthermore, substituted 2(5H)-furanones can be used to synthesize other complex molecules through reactions with various nucleophiles. researchgate.netnih.gov For example, the reaction of certain 3-arylidene-furan-2-ones with hydrazine hydrate leads to the formation of 4-oxo-butanehydrazide derivatives through the opening of the lactone ring. nih.gov These reactions underscore the role of the furanone nucleus as a synthon for building diverse chemical structures. researchgate.netnih.gov
Table 2: Synthesis of Heterocyclic Compounds from Furanone Precursors
| Furanone Derivative | Reagent | Resulting Heterocycle/Product Class | Reference |
|---|---|---|---|
| Halogenated 5-methylene-2(5H)-furanones | Amines | 5-Amino substituted furanones, 1,5-Dihydropyrrol-2-ones (Lactams) | google.com |
| 3-Arylidene-furan-2-ones | Hydrazine Hydrate | 4-Oxo-butanehydrazides | nih.gov |
The ability to convert the furanone skeleton into other important heterocyclic systems makes it a valuable and flexible platform in medicinal and materials chemistry. researchgate.netsmolecule.com
Advanced Spectroscopic Characterization of 5,5 Dimethyl 2 5h Furanone and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 5,5-Dimethyl-2(5H)-furanone and its analogues. Through the application of one- and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon environments within the molecule can be constructed.
High-Resolution ¹H-NMR for Proton Environment Elucidation
High-resolution proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, the ¹H-NMR spectrum provides distinct signals corresponding to the different protons in the structure. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
In the case of furanone analogues, the ¹H-NMR spectra reveal characteristic signals that aid in their identification. For instance, in certain thioether derivatives of 2(5H)-furanone, a singlet for the methine proton at the C-5 position of the lactone ring is observed between δ 5.68–5.83 ppm. mdpi.com Aromatic protons in these analogues typically appear as a multiplet in the range of δ 7.2–7.6 ppm. mdpi.com The specific chemical shifts and coupling patterns are invaluable for confirming the structure of these complex molecules. For example, in a study of 5-hydroxymethyl-2(5H)-furanone, the ethylenic protons were observed at 6.16 ppm and 7.50 ppm. nih.gov
Interactive Table: ¹H-NMR Data for Selected Furanone Analogues
| Compound/Analogue | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-(m-bromophenyl)-3,4-dimethyl-2(5H)-furanone | CH₃ (at C3) | 1.82 | s | - |
| CH₃ (at C4) | 1.90 | s | - | |
| H-5 | 5.55 | s | - | |
| Aromatic H | 7.15 | d | 8.3 | |
| Aromatic H | 7.27 | t | 8.3 | |
| Aromatic H | 7.34-7.35 | m | - | |
| Aromatic H | 7.49-7.53 | m | - | |
| 5-(4-chlorobiphenyl-4-yl)-3,4-dimethyl-2(5H)-furanone | CH₃ (at C3) | 1.85 | s | - |
| CH₃ (at C4) | 1.91 | s | - | |
| H-5 | 5.64 | s | - | |
| Aromatic H | 7.25-7.30 | m | - | |
| Aromatic H | 7.39-7.43 | m | - | |
| Aromatic H | 7.48-7.52 | m | - | |
| Aromatic H | 7.54-7.58 | m | - |
Note: s = singlet, d = doublet, t = triplet, m = multiplet. Data sourced from a study on the synthesis of 2(5H)-furanones. mdpi.com
¹³C-NMR for Carbon Skeleton Assignment
Complementing ¹H-NMR, carbon-13 NMR (¹³C-NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C-NMR spectrum, with its chemical shift being indicative of its bonding environment.
For this compound, the ¹³C-NMR spectrum will show signals corresponding to the carbonyl carbon, the olefinic carbons, the quaternary carbon at the 5-position, and the two equivalent methyl carbons. In furanone analogues, the ¹³C-NMR data is equally critical for structural confirmation. For example, the ¹³C-NMR spectrum of 5-(m-bromophenyl)-3,4-dimethyl-2(5H)-furanone shows characteristic peaks for the methyl groups (δ 8.6, 12.1), the C-5 carbon (δ 84.0), and the carbonyl carbon (δ 174.3), along with signals for the aromatic carbons. mdpi.com
Interactive Table: ¹³C-NMR Data for Selected Furanone Analogues
| Compound/Analogue | Carbon | Chemical Shift (δ, ppm) |
| 5-(m-bromophenyl)-3,4-dimethyl-2(5H)-furanone | CH₃ | 8.6 |
| CH₃ | 12.1 | |
| C-5 | 84.0 | |
| Aromatic C | 122.9, 123.4, 125.5, 129.6, 130.4, 132.3, 137.3 | |
| C-2 (C=O) | 174.3 | |
| 5-(4-chlorobiphenyl-4-yl)-3,4-dimethyl-2(5H)-furanone | CH₃ | 8.6 |
| CH₃ | 12.1 | |
| C-5 | 84.7 | |
| Aromatic C | 123.1, 127.3 (2C), 127.4 (2C), 128.2 (2C), 128.9 (2C), 133.7, 134.2, 138.6, 140.8 | |
| C-2 (C=O) | 174.6 |
Note: Data sourced from a study on the synthesis of 2(5H)-furanones. mdpi.com
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. libretexts.org Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed in the characterization of furanones. libretexts.orgnih.gov
COSY spectra reveal proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the molecular structure. youtube.com
HMQC (or its more modern equivalent, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbons. libretexts.orgyoutube.com
The application of these 2D NMR techniques has been crucial in the structural elucidation of numerous furanone analogues. researchgate.nettdx.cat For instance, the full assignment of the ¹H and ¹³C NMR spectra of novel chiral 2(5H)-furanone sulfones was achieved using 2D NMR techniques such as ¹H–¹H COSY and ¹H–¹³C HSQC. mdpi.com Similarly, the structures of newly discovered furanone derivatives from fungal sources have been determined through extensive spectroscopic analyses, including 2D-NMR. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and purity assessment of volatile and semi-volatile compounds like this compound. nist.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for identification. researchgate.net this compound has been identified in various natural sources, including yerba mate, using GC-MS. gcms.cz The technique is also invaluable for analyzing the volatile components of food and beverages, where furan (B31954) and its derivatives are often present. mdpi.comnih.gov The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a newly synthesized or isolated compound. Techniques like electrospray ionization (ESI) are often coupled with HRMS. mdpi.com
HRMS has been instrumental in the characterization of various furanone derivatives. For example, the chemical composition of novel chiral 2(5H)-furanone sulfones was confirmed by HRMS. nih.gov In another study, the molecular formula of a brominated furanone analogue was determined as C₁₂H₁₁O₂Br based on HRMS (ESI) data, which showed a measured m/z of 267.0023 for the [M+Na]⁺ ion, closely matching the calculated value of 267.0021. mdpi.com Similarly, HRMS has been used to confirm the structures of various other furanone analogues. acs.orgrsc.orgchimicatechnoacta.ru
Electron Impact (EI) Mass Spectrometry for Fragmentation Pattern Analysis
Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from bombarding a molecule with high-energy electrons. The mass spectrum of the parent compound, this compound, is available through the NIST Mass Spectrometry Data Center. nist.gov
For analogues such as 3-hydroxy-4,5-dimethyl-2(5H)-furanone, commonly known as sotolon, EI-MS has been instrumental in its identification in various natural products and food items, including botrytised wine, aged sake, and fenugreek. researchgate.nettandfonline.comtandfonline.com In a typical EI mass spectrum of sotolon, the molecular ion (M+) peak is observed at an m/z of 128. imreblank.ch The fragmentation pattern is characterized by several key ions. The most abundant fragment ion, representing the base peak, appears at m/z 83, with another significant peak at m/z 55. imreblank.ch These fragments provide valuable clues about the molecule's structure and stability under ionization conditions. The analysis of these patterns was crucial for identifying sotolon as the source of a sugary flavor in botrytised wine and a burnt flavor in aged sake. tandfonline.comtandfonline.com
Gas chromatography coupled with mass spectrometry (GC-MS) operating in EI mode is a frequently used method for the sensitive assay of sotolon in complex matrices like wine. researchgate.netnih.gov
Table 1: Key EI-MS Fragmentation Data for Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Putative Fragment |
|---|---|---|
| 128 | 60 | [M]+ (Molecular Ion) |
| 83 | 100 | Base Peak |
| 55 | 95 | |
| 43 | 55 |
Data sourced from Blank, I. et al. imreblank.ch
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. For 2(5H)-furanone derivatives, IR spectra provide clear evidence for key structural features.
The most characteristic absorption band in the IR spectrum of a 2(5H)-furanone is the strong carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1735-1785 cm⁻¹. researchgate.net Another significant peak corresponds to the carbon-carbon double bond ([C=C]) stretching within the furanone ring, generally observed between 1150-1200 cm⁻¹. researchgate.net The C-H bending vibrations of the aromatic ring are also identifiable. researchgate.net The synthesis of various furanone analogues, including those with sulfur-containing moieties or those produced via tandem Michael addition-elimination reactions, is routinely confirmed using IR spectroscopy alongside other methods. mdpi.comresearchgate.netsioc-journal.cn
Table 2: Characteristic IR Absorption Bands for 2(5H)-Furanone Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1735 | C=O Stretch | α,β-Unsaturated γ-Lactone |
| 1150-1200 | C=C Stretch | Furanone Ring |
| ~1492 | C-H Bend | Alkyl Group |
Data referenced from research on furanone-loaded chitosan (B1678972) nanoparticles. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The α,β-unsaturated lactone core of this compound and its analogues gives rise to characteristic absorptions in the UV region.
For the analogue 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon), the UV spectrum shows a maximum absorption (λmax) at 268 nm in ethanol (B145695). tandfonline.com This absorption corresponds to a π → π* electronic transition within the conjugated system of the furanone ring. The structural confirmation of newly synthesized furanone derivatives, such as those resulting from reactions with unsaturated amines, often includes UV-Vis spectral data to verify the integrity of the chromophore. sioc-journal.cn
Table 3: UV-Vis Spectral Data for a 2(5H)-Furanone Analogue
| Compound | λmax (nm) | Solvent | Electronic Transition |
|---|
Data sourced from Takahashi, K. et al. tandfonline.com
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
This technique has been successfully applied to elucidate the molecular structures of several complex 2(5H)-furanone analogues. For instance, the structures of novel chiral 2(5H)-furanone sulfones derived from terpenes were unambiguously confirmed by single-crystal X-ray diffraction. mdpi.com These analyses established the absolute configuration of chiral centers within the molecules, such as the (S)-configuration at the C-5 carbon of the lactone ring in 5-menthyloxy- and 5-bornyloxy-2(5H)-furanones. mdpi.com The crystal structures were solved in various chiral space groups, including monoclinic P2₁, trigonal P3₂, and orthorhombic P2₁2₁2₁. mdpi.com Similarly, the structures and absolute configurations of β-amino-2(5H)-furanone products have been confirmed using this method. sioc-journal.cn This level of structural detail is crucial for understanding structure-activity relationships and reaction mechanisms.
Table 4: Crystallographic Data for Selected 2(5H)-Furanone Analogues
| Compound Class | Crystal System | Space Group | Key Structural Finding |
|---|---|---|---|
| 5-alkoxy-4-arylsulfanyl-2(5H)-furanones | Monoclinic / Orthorhombic | P2₁ / P2₁2₁2₁ | Confirmed (S)-configuration at C-5 |
Data sourced from Faizova, R. G. et al. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) |
| 5-Menthoxy-2(5H)-furanone |
| 5-Bornyloxy-2(5H)-furanone |
| 5-Menthoxy-3,4-dihalo-2(5H)-furanone |
| 5-Methoxy-3,4-dihalo-2(5H)-furanone |
| β-Amino-2(5H)-furanone |
| 2(5H)-Furanone Sulfones |
| Vanillin |
| Maltol |
| Monoethyl succinate |
| α-Ketobutyric acid |
| Acetaldehyde (B116499) |
Computational Chemistry and Theoretical Investigations of 5,5 Dimethyl 2 5h Furanone
Electronic Structure and Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods are used to calculate the electronic distribution, molecular orbitals, and other ground-state characteristics that govern the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and ground-state properties of molecules. In the study of furanone derivatives, various DFT functionals and basis sets are employed to achieve a balance between computational cost and accuracy. For instance, studies on related furanone compounds have utilized hybrid density functionals like B3LYP, M06-2X, and MPWB1K, often paired with extensive basis sets such as 6-311++G(d,p) or 6-311G(d,p), to investigate properties and reactivity. researchgate.net Theoretical calculations on the thermal decomposition of furanones have used methods like CBS-QB3 and M06-2X/6-311++G(d,p) to determine bond dissociation enthalpies and ionization energies. researchgate.net
For 5,5-dimethyl-2(5H)-furanone, computational methods provide key data on its fundamental properties. These computed descriptors are essential for predicting its behavior in various chemical environments.
Table 1: Computed Ground State Properties of this compound A collection of properties for this compound calculated using computational chemistry methods.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂ | nih.gov |
| Molecular Weight | 112.13 g/mol | nih.gov |
| XLogP3 | 0.8 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 112.052429494 Da | nih.gov |
| Complexity | 145 | nih.gov |
Data sourced from PubChem. nih.gov
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements (conformers). For furanone derivatives, DFT calculations are employed to explore the potential energy surface and identify the most stable conformers. thegoodscentscompany.com
Density Functional Theory (DFT) Calculations for Ground State Properties
Computational Elucidation of Reaction Mechanisms
Theoretical chemistry plays a vital role in mapping out the intricate details of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can gain a deeper understanding of the underlying mechanisms.
To understand how a reaction proceeds, computational chemists locate and characterize the transition state (TS)—the highest energy point along the reaction pathway. The energy of the TS determines the activation energy of the reaction. Methods such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified TS correctly connects the reactants and products.
A computational study on the [3+2] cycloaddition reaction between aryl nitrile oxides and a related compound, 5-acetoxy-2(5H)-furanone, successfully characterized the transition states using DFT. researchgate.net The calculations demonstrated that the reaction follows an asynchronous, concerted mechanism. researchgate.net The activation energies derived from these calculations provided quantitative insight into the reaction kinetics. researchgate.net
Table 2: Summary of Computational Findings for a [3+2] Cycloaddition Reaction of a Furanone Derivative This table summarizes the key computational results from a study on the reaction mechanism of 5-acetoxy-2(5H)-furanone with aryl nitrile oxides.
| Computational Aspect | Finding | Reference |
|---|---|---|
| Methodology | DFT with M06-2X, B3LYP, MPWB1K functionals and 6-311++G(d,p) basis set. | researchgate.net |
| Reaction Mechanism | Asynchronous concerted mechanism. | researchgate.net |
| Pathway Determination | Confirmed via Intrinsic Reaction Coordinate (IRC) calculations. | researchgate.net |
| Selectivity Analysis | Parr functions were used to analyze electrophilic and nucleophilic sites, correctly predicting regioselectivity. | researchgate.net |
Such studies, while not on this compound itself, exemplify the methods used to determine reaction pathways and characterize transition states for this class of compounds.
Many chemical reactions proceed through highly reactive radical intermediates. Computational modeling is essential for predicting the structure and stability of these transient species. Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique for detecting and characterizing radicals. mdpi.com The simulation of EPR spectra from computationally derived parameters (like hyperfine coupling constants) provides a powerful link between theory and experiment. mdpi.comsrce.hr
The spin trapping technique is often used to study short-lived radicals. mdpi.com In this method, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. mdpi.cominterchim.fr Computational studies can model the geometries and EPR parameters of these adducts to help in their identification. srce.hr For instance, in studies of the Hofmann-Löffler reaction, a combination of EPR spectroscopy and DFT calculations has been used to detect and characterize the elusive nitrogen-centered radicals that drive the reaction. researchgate.net While specific EPR studies on radical intermediates of this compound are not widely reported, these established methods would be the standard approach for such an investigation.
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. When computational models accurately reproduce experimental observations, it lends strong support to the proposed mechanistic pathways.
In the study of the [3+2] cycloaddition reaction of 5-acetoxy-2(5H)-furanone, the computational results were found to be in good agreement with previous experimental work, thereby validating the proposed asynchronous concerted mechanism. researchgate.net This synergy between theory and experiment is fundamental. Theoretical models can explain experimental outcomes, such as product ratios and reaction rates, while experimental data provide the necessary benchmarks for refining and validating computational methods.
Modeling of Radical Intermediates (e.g., Supported by EPR Simulations)
Prediction of Chemical Reactivity and Selectivity
The chemical behavior of this compound is governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are employed to model this structure and calculate various molecular properties and reactivity descriptors. nih.gov These calculations are crucial for predicting how the molecule will behave in different chemical environments.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic potential. Conversely, the LUMO represents the region most likely to accept an electron, indicating electrophilic potential. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov By identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, MEP analysis helps predict where the molecule is susceptible to attack by various reagents. nih.gov
For furanone derivatives, these computational approaches have been successfully used to predict selectivity in reactions. For instance, in 1,3-dipolar cycloaddition reactions, local reactivity indices such as Parr functions can be calculated for each atom. researchgate.net These indices pinpoint the most electrophilic and nucleophilic centers within the molecule, allowing for the accurate prediction of regioselectivity—that is, which atoms will form new bonds during the reaction. researchgate.net Such analyses have shown that the nature of substituents on the furanone ring can significantly influence the electronic properties and, consequently, the reactivity and selectivity of the molecule.
Table 1: Example of Calculated Quantum Chemical Parameters for Furanone Derivatives This table is illustrative of the types of data generated from DFT calculations for furanone structures.
| Parameter | Description | Predicted Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability |
| Electronegativity (χ) | A measure of the ability to attract electrons | Indicates overall reactivity |
| Chemical Hardness (η) | Resistance to change in electron configuration | Relates to the stability of the molecule |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | Quantifies the propensity to accept electrons |
Theoretical Insights into Molecular Interactions (e.g., Metal Ion Binding, Enzyme Active Site Interactions)
Theoretical investigations are instrumental in exploring how this compound interacts with other chemical species, such as metal ions and the active sites of enzymes. These studies provide a molecular-level understanding of its potential biological activities.
Metal Ion Binding
The furanone structure, containing a carbonyl group, possesses the ability to interact with and chelate metal ions. This interaction can be modeled using computational methods like DFT to elucidate the nature and strength of the binding. Theoretical calculations can determine key energetic parameters, such as binding energy and binding enthalpy, which quantify the affinity of the furanone for different metal ions. mdpi.com By simulating the complexation, researchers can identify the preferred coordination sites on the molecule—primarily the electron-donating oxygen atom of the carbonyl group—and predict the geometry of the resulting metal-ligand complex. Understanding these interactions is significant, as the ability to bind metal ions can be crucial to the compound's mechanism of action in biological systems.
Enzyme Active Site Interactions
To explore the potential of this compound as a modulator of enzyme activity, computational techniques like molecular docking are widely used. researchgate.netcerradopub.com.br Molecular docking simulations predict the preferred binding orientation of the furanone within the active site of a target protein. ccij-online.org These simulations generate a binding affinity score, which estimates the strength of the interaction, and calculate the theoretical inhibition constant (Ki), indicating its potential potency as an enzyme inhibitor. cerradopub.com.br
These theoretical models provide detailed insights into the specific non-covalent interactions that stabilize the furanone in the enzyme's binding pocket. This includes identifying key hydrogen bonds, van der Waals forces, and hydrophobic interactions with specific amino acid residues. cerradopub.com.br For example, studies on various furanone derivatives have used docking to successfully model their interactions with enzymes like cyclooxygenase-2 (COX-2) and the SARS-CoV-2 main protease, revealing the precise binding mechanisms. nih.govresearchgate.net Such theoretical evaluations are invaluable for rational drug design, helping to explain observed biological activity and guiding the synthesis of more potent and selective derivatives.
Table 2: Information Gained from Theoretical Molecular Interaction Studies
| Type of Study | Methodology | Key Insights Generated |
|---|---|---|
| Metal Ion Binding | Density Functional Theory (DFT) | Binding energy/enthalpy, preferred coordination geometry, electronic structure of the complex. |
| Enzyme Active Site Interactions | Molecular Docking, Pharmacophore Modeling | Binding affinity (docking score), predicted inhibition constant (Ki), binding orientation, key interacting amino acid residues, specific intermolecular forces (e.g., hydrogen bonds). |
Biological Activities and Molecular Mechanisms of 5,5 Dimethyl 2 5h Furanone
Antimicrobial and Biofilm Inhibition Activities
Activity against Key Pathogenic Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
While research on the antimicrobial properties of 5,5-Dimethyl-2(5H)-furanone itself is part of a broader investigation into furanone compounds, numerous studies have highlighted the significant activity of its derivatives against a spectrum of pathogenic bacteria. Derivatives of 2(5H)-furanone have been shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com
Notably, a derivative of this compound, designated F105, has demonstrated notable efficacy. This chiral sulfone, which incorporates an l-menthol (B7771125) moiety, exhibits antimicrobial action against both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains of Staphylococcus aureus. mdpi.comnih.gov Another leading derivative, compound 26, which possesses a sulfonyl group and an l-borneol moiety, has shown prominent activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) of 8 μg/mL. nih.gov
In contrast, many novel synthesized 2(5H)-furanone derivatives did not show an ability to repress the growth of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov However, other research indicates that halogenated furanones, another class of derivatives, can inhibit swarming and biofilm formation in E. coli without affecting its growth. nih.gov The antimicrobial activities of these furanone derivatives often correspond to their Minimum Inhibitory Concentrations (MICs).
| Derivative | Bacterium | Activity/MIC | Source |
|---|---|---|---|
| F105 (a derivative of this compound) | Staphylococcus aureus | MIC of 8 μg/mL | |
| F105 | Staphylococcus aureus (MSSA) | MIC of 10 mg/L, MBC of 40 mg/L | nih.gov |
| F105 | Staphylococcus aureus (MRSA) | MIC of 20 mg/L, MBC of 80 mg/L | nih.gov |
| Compound 26 (l-borneol derivative) | Staphylococcus aureus | MIC of 8 μg/mL | nih.gov |
| Compound 26 (l-borneol derivative) | Bacillus subtilis | MIC of 8 μg/mL | nih.gov |
Mechanisms of Biofilm Formation Prevention
Derivatives of this compound have demonstrated a significant capacity to prevent the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics. The biofilm-preventing concentrations of several 2(5H)-furanone derivatives against S. aureus and B. subtilis have been found to correspond to their respective MIC values. mdpi.com
In some cases, the anti-biofilm effect is quite pronounced. For example, the furanone derivative F105 completely inhibited biofilm formation of a methicillin-susceptible S. aureus (MSSA) strain at a concentration of 20 mg/L. frontiersin.org Another study highlighted that various furanone derivatives could effectively inhibit the formation of mixed biofilms composed of S. aureus and Candida albicans.
Synergistic Effects with Conventional Antimicrobials
A significant aspect of the biological activity of this compound derivatives is their ability to act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacterial strains. This suggests a potential role for these compounds in overcoming antibiotic resistance.
Research has shown that the derivative F105 exhibits a synergistic effect with aminoglycoside antibiotics such as gentamicin (B1671437) and amikacin (B45834) against resistant strains of S. aureus. Specifically, a synergistic effect was observed when F105 was combined with amikacin, gentamicin, and kanamycin, with Fractional Inhibitory Concentration Index (FICI) values ranging from 0.33 to 0.44. nih.gov A strong synergy was also noted with benzalkonium chloride, with a FICI of 0.29. nih.gov Low concentrations of F105 (0.5–1.3 mg/L) were able to reduce the MICs of these antimicrobials by twofold. nih.gov
Similarly, the l-borneol-containing sulfone derivative 26 showed a synergistic effect when combined with either gentamicin or amikacin against S. aureus, with FICI values of 0.33. mdpi.com Furthermore, a study involving the application of sulfone derivatives of this compound in infected rat skin wounds demonstrated accelerated bacterial decontamination and improved healing when combined with gentamicin.
| Furanone Derivative | Conventional Antimicrobial | Observed Effect | FICI | Source |
|---|---|---|---|---|
| F105 | Amikacin | Synergistic | 0.33 ± 0.04 | nih.gov |
| F105 | Gentamicin | Synergistic | 0.33 ± 0.16 | nih.gov |
| F105 | Kanamycin | Synergistic | 0.44 ± 0.17 | nih.gov |
| F105 | Benzalkonium chloride | Strongly Synergistic | 0.29 ± 0.09 | nih.gov |
| Compound 26 | Gentamicin | Synergistic | 0.33 ± 0.16 | mdpi.com |
| Compound 26 | Amikacin | Synergistic | 0.33 ± 0.04 | mdpi.com |
Molecular Targets and Interaction Mechanisms
Metal Ion Chelation and its Influence on Enzymatic Activities and Bacterial Metabolism
One of the proposed mechanisms for the biological activity of this compound and its derivatives is their ability to chelate metal ions. This interaction can significantly influence enzymatic activities and disrupt crucial metabolic pathways in bacteria. The ability of the furanone structure to bind with metal ions is considered a key aspect of its biological effects.
Studies suggest that the broad-spectrum activity of these compounds against Gram-positive bacteria and fungi can be attributed, in part, to their capacity to inhibit enzyme function via metal chelation, as well as disrupting microbial membrane integrity. vulcanchem.com
Interference with Bacterial Quorum Sensing Systems (e.g., AHL Signaling)
A well-documented mechanism of action for furanones is their interference with bacterial quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors like biofilm formation and virulence factor production. Many furanones are structurally similar to N-acylhomoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria for QS.
Interactions with Specific Cellular and Molecular Receptors
The biological effects of this compound are linked to its interactions with various molecular targets. One of the proposed mechanisms involves the chelation of metal ions, which can subsequently influence enzymatic activities and other biochemical pathways. The ability of the furanone structure to bind with metal ions is a significant factor in its biological activities.
In the context of sensory receptors, research into structurally related furanones has been conducted. For instance, specific odorant receptors have been identified for furanones like Furaneol (B68789) (OR5M3) and sotolone (OR8D1). acs.org However, when tested, other furanones, including the structurally similar 2,2-dimethyl-3(2H)-furanone, did not activate these specific receptors, indicating a high degree of specificity in receptor-ligand interactions within this compound class. acs.org
Other Investigated Biological Activities of Furanone Derivatives
The furanone ring system is a core structural motif in numerous compounds that exhibit a wide range of pharmacological activities. nih.govtandfonline.com Derivatives of furanone have been extensively studied for their therapeutic potential in various domains. nih.gov
Anti-inflammatory Properties
Furanone derivatives have demonstrated significant anti-inflammatory effects through various mechanisms. nih.govtandfonline.com These compounds can act as potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov Their anti-inflammatory action is also attributed to the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov
Investigations into the mechanism of action have revealed that furanone derivatives can modulate inflammatory pathways. They have been shown to regulate the mRNA expression of inflammatory mediators and influence signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov The presence of both enol and phenol (B47542) moieties in some furanone structures is thought to contribute to their free radical scavenging activity and associated anti-inflammatory effects. nih.gov Furthermore, the synthesis of various furanone derivatives has led to the development of potent dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), which can offer a broader spectrum of anti-inflammatory action. tandfonline.comnih.gov
Table 1: Anti-inflammatory Activity of Selected Furanone Derivatives
| Furanone Derivative Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 4,5-Diarylfuran-3(2H)-ones | COX-1/2 Inhibition | An F-derivative of a –SOMe substituted furan-3(2H)-one showed 54% anti-inflammatory activity in a carrageenan paw edema model. | nih.gov |
| Natural Furanones | Superoxide Scavenging, Lipid Peroxidation Inhibition | Identified as potent superoxide anion scavengers and lipid peroxidation inhibitors. | nih.gov |
| Novel 2-Furanones | Dual COX/LOX Inhibition | Pyridazinone derivatives synthesized from furanones showed potent dual COX-2/15-LOX inhibition. | tandfonline.comnih.gov |
| 3-Arylidene-5-(4-isobutylphenyl)-2(3H)-furanones | Selective COX-2 Inhibition | Demonstrated anti-inflammatory effects with low ulcerogenic incidence and were found to be more selective toward COX-2 enzymes. | tandfonline.com |
Antiviral Properties
The furanone skeleton is a structural component of many compounds with antiviral activity. nih.govresearchgate.net Research has shown that various furanone derivatives can inhibit a range of viruses. tandfonline.comresearchgate.net For example, certain synthetic 2-furanone derivatives have been evaluated for their activity against gastroenteric viruses, with some pyridazinone derivatives showing high activity against rotavirus. ekb.eg Other studies have highlighted furanone derivatives with notable activity against the anti-avian influenza A (H5N1) virus. researchgate.net The broad antiviral potential of this class of compounds continues to be an active area of research. nih.govresearchgate.net
Potential Anticancer Effects (Focus on in vitro mechanistic studies)
In vitro studies have revealed the potential of furanone derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines. ontosight.ai The mechanisms underlying these effects often involve the induction of cell cycle arrest and apoptosis. nih.govredalyc.org
For instance, new bis-2(5H)-furanone derivatives have been synthesized and evaluated for their antitumor activities. One such compound, 4e , exhibited significant inhibitory activity against C6 glioma cells with an IC₅₀ value of 12.1 μM while showing low toxicity to normal human cells. nih.gov Mechanistic studies revealed that this compound induced cell cycle arrest at the S-phase in C6 cells and was found to interact significantly with C6-DNA, suggesting that DNA may be a potential target. nih.gov
Similarly, a series of benzimidazole-derived furanones were synthesized and tested for their anticancer properties. nu.edu.om Compound (E)‐5‐(1H‐benzo[d]imidazol‐2‐yl)‐3‐([5‐phenyl]furan‐2‐yl)furan‐2(3H)‐one (4k) showed good activity against the MCF7 breast cancer cell line with an IC₅₀ value of 9.1 ± 0.43 μM. nu.edu.om Other studies on brominated furanones found that (E)-5-(bromomethylene)-2(5H)-furanone was highly active against PC-3 (prostate) and U-251 (glioblastoma) cancer cell lines, proving to be significantly more active than the reference drug cisplatin. redalyc.org
Table 2: In Vitro Anticancer Activity of Selected Furanone Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| F-derivative of –SOMe substituted furan-3(2H)-one | MCF-7 (Breast) | 10 | Cytotoxicity linked to COX-1 inhibition | nih.gov |
| F-derivative of –SOMe substituted furan-3(2H)-one | HSC-3 (Squamous Cell Carcinoma) | 7.5 | Cytotoxicity linked to COX-1 inhibition | nih.gov |
| Matrine derivative 5a | SMMC-7721 (Liver) | 0.0004 | Inhibition of proliferation | sioc-journal.cn |
| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | S-phase cell cycle arrest, DNA interaction | nih.gov |
| Benzimidazole-furanone 4k | MCF7 (Breast) | 9.1 ± 0.43 | VEGFR binding predicted by docking studies | nu.edu.om |
| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (Prostate) & U-251 (Glioblastoma) | 0.31 ± 0.02 to 7.30 ± 0.08 | Not specified | redalyc.org |
Antioxidant Activity and Radical Scavenging Mechanisms
Furanone derivatives are recognized for their effective antioxidant activities. nih.gov They function as potent scavengers of superoxide anions and are capable of inhibiting lipid peroxidation. nih.gov The antioxidant mechanism of some furanone derivatives, such as 4-hydroxy-3(2H)-furanones, involves the reduction of ferric ions and the suppression of lipid peroxides. nih.govresearchgate.net While their activity may be lower than that of standards like vitamin C, their ability to inhibit lipid peroxidation is a key aspect of their antioxidant profile. nih.govresearchgate.net The presence of hydroxyl groups and aromatic rings in the structure of furanone derivatives enhances their lipophilicity and contributes to their free radical scavenging capabilities. nih.gov
Enzyme Inhibition Profiles (e.g., Cyclooxygenase-2 (COX-2) Selectivity)
A significant area of research for furanone derivatives has been their role as inhibitors of cyclooxygenase (COX) enzymes, with a particular focus on achieving selectivity for the COX-2 isoform. nih.govresearchgate.net Selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
A variety of 3,4-diarylfuranones have been synthesized and identified as a unique class of COX-1/COX-2 inhibitors. scispace.com Structure-activity relationship (SAR) studies have shown that specific chemical groups, such as methoxy (B1213986) and methylsulfanyl moieties, are crucial for COX activity. scispace.com Altering these groups can drastically affect COX-2 potency. scispace.com
For example, a class of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives was developed as selective COX-2 inhibitors. acs.org A methyl sulfone derivative from this class showed a COX-2 IC₅₀ comparable to the selective inhibitor rofecoxib. acs.org Furthermore, a sulfonamide derivative, compound 20b , was identified as one of the most potent COX-2 inhibitors reported, with a potent anti-inflammatory ED₅₀ of 0.1 mg kg⁻¹ day⁻¹ in an adjuvant-induced arthritis model. acs.org Pyridazinone derivatives synthesized from furanones have also emerged as highly potent and selective COX-2 inhibitors, with some showing superior activity to the reference drug celecoxib. tandfonline.com
Table 3: COX-2 Inhibition by Furanone Derivatives
| Derivative Class/Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| F-derivative of –SOMe substituted furan-3(2H)-one | 2.8 | - | - | nih.gov |
| Pyridazinone derivative 5b | - | 0.04 | - | tandfonline.com |
| Pyridazinone derivative 8b | - | 0.04 | - | tandfonline.com |
| Pyridazinone derivative 8c | - | 0.04 | - | tandfonline.com |
| Naphthofuranone derivative 30 | >500 | 0.329 | >1519 | researchgate.net |
| Methyl sulfone derivative 28 | >100 | 0.06 | >1667 | researchgate.net |
| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone (1f) | - | Comparable to rofecoxib | - | acs.org |
Role as Inter-organism Signal Molecules (e.g., Pheromonal Functions)
While direct and detailed research on the specific pheromonal functions of this compound is not extensively documented in publicly available literature, the broader class of furanones is recognized for its significant role in inter-organism signaling. frontiersin.org Furanone derivatives serve various functions in nature, acting as attractants, pheromones, and antimicrobial agents, facilitating both intra- and inter-species communication. frontiersin.org The general structure of furanones, with their easily oxidized nature, is considered a key property in their function as signal molecules. nih.gov
Several furanone derivatives have been identified as potent signaling molecules in the insect world. For instance, some are known to be attractants for various insect pests, including cockroaches. google.com This has led to their consideration and use in insect attractant formulations, sometimes in combination with insecticides. google.com
Although specific pheromonal activities for this compound are not detailed, the activities of structurally related furanone compounds provide a strong indication of the potential roles this class of molecules can play in chemical communication between organisms. These roles range from acting as sex pheromones to defensive compounds.
The table below summarizes the documented signaling functions of various furanone derivatives, illustrating the diverse roles these compounds play in inter-organism communication.
| Compound Name | Organism | Type of Signal | Function |
| 5-Methyl-4-hydroxy-3(2H)-furanone | Eurycotis floridana (a cockroach species) | Male Pheromone | Influences mating behavior. nih.gov |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Insect Pests (e.g., cockroaches) | Attractant | Attracts insects to a source. google.com |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | Insects | Attractant | Exhibits insect attractancy. |
| 5-Ethyl-2(5H)-furanone | Leptoglossus zonatus (Leaf-footed bug) | Defensive Compound | Used as a defense mechanism by nymphs. semanticscholar.org |
| Brominated furanones | Delisea pulchra (Red seaweed) | Quorum Sensing Inhibitor | Prevents bacterial colonization by interfering with their signaling systems. cambridge.org |
It is plausible that the structural characteristics of this compound could allow it to participate in similar signaling pathways, although specific research to confirm such activities is required. The established roles of its chemical relatives highlight a significant area for future investigation into the ecological and biological functions of this particular furanone.
Applications of 5,5 Dimethyl 2 5h Furanone in Organic Synthesis and Materials Science
Utility as a Fundamental Building Block in Complex Organic Synthesis
5,5-Dimethyl-2(5H)-furanone serves as a crucial starting material and intermediate in the creation of a wide array of complex organic molecules. Its inherent reactivity allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.
Facilitating the Development of Diverse Organic Compounds
The structure of this compound allows it to participate in a range of chemical reactions, including oxidation, reduction, and substitution, which enables the synthesis of more intricate molecules. The furanone core is a common motif in many natural products, and synthetic routes often utilize furanone derivatives to construct these complex architectures. researchgate.net The versatility of the furanone ring system makes it a valuable precursor for producing pharmaceuticals and agrochemicals.
Precursor in the Synthesis of Various Heterocyclic Compounds
Substituted furan-2(5H)-ones, including the 5,5-dimethyl derivative, are widely employed as precursors for the preparation of diverse heterocyclic compounds. researchgate.netresearchgate.net These reactions often involve the recyclization of the furanone ring to form new ring systems. researchgate.net The furan-2(5H)-one nucleus is present in a vast number of natural products, highlighting its importance in synthetic strategies. researchgate.net The synthesis of various heterocyclic structures, which often possess significant biological activity, is a key application of furanone chemistry. researchgate.netresearchgate.net
Potential in Green Chemistry and Sustainable Material Development
In an era focused on sustainability, this compound and its parent compound, 2(5H)-furanone, are gaining attention for their potential in developing environmentally friendly processes and materials. Derived from renewable biomass sources, these furanones offer a green alternative to petroleum-based feedstocks. researchgate.net
Feedstock for Novel, Biorenewable Surfactants
Research has demonstrated the successful synthesis of novel, biorenewable surfactants using 2(5H)-furanone derived from furfural (B47365). researchgate.netrsc.org The process involves the oxidation of furfural to 2(5H)-furanone, which is then reacted with fatty amines to create amphoteric surfactants. rsc.org These bio-based surfactants are being investigated for their biodegradability and performance characteristics. rsc.org
Alternative to Acrylates in Polymerization for Eco-friendly Materials
Butenolides, such as this compound, are being explored as a bio-based alternative to acrylates in radical polymerization for creating more sustainable materials. acs.orgnih.gov While unsubstituted furanone shows limited reactivity in radical polymerization, modifications to the furanone ring can enhance its polymerization capabilities. acs.org This research opens the door to developing green materials for applications in plastics, adhesives, and coatings. nih.gov The goal is to replace oil-derived polymers with those derived from renewable resources like lignocellulose. acs.org
Role in Agrochemical Development and Related Fields
The furanone scaffold is also showing promise in the development of new agrochemicals. Certain furanone derivatives have been investigated for their potential as pesticides and plant growth regulators. evitachem.com For instance, some furanone compounds have been registered for use as animal repellents. Additionally, research has explored the use of furanone derivatives as seed germination inhibitors, indicating their potential for application in agricultural practices. evitachem.com The biological activity of furanones makes them an interesting area of study for creating new and effective agrochemical products. smolecule.com
Future Research Trajectories for 5,5 Dimethyl 2 5h Furanone
Exploration of Undiscovered Synthetic Pathways and Methodologies
While 5,5-dimethyl-2(5H)-furanone serves as a valuable building block in organic synthesis, future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. Current methods often involve multi-step processes, including cyclization and oxidation reactions. smolecule.com Future exploration could target novel catalytic systems and starting materials.
Potential areas of investigation include:
Transition Metal-Free Synthesis: Developing methods that avoid heavy metals is a significant goal. For instance, research on related dihalofuranones has shown the potential for sulfur-functionalization under transition metal-free conditions, a strategy that could be adapted. researchgate.net
Diels-Alder Reactions: The dienophilicity of the furanone ring can be exploited. The title compound's analogue, 3-carbethoxy-5,5-dimethyl-2(5H)-furanone, has been shown to be a reactive dienophile under stannic chloride catalysis, participating in region- and stereoselective Diels-Alder reactions. researchgate.net Further investigation into the cycloaddition reactions of this compound itself could yield novel polycyclic structures. thegoodscentscompany.com
Biocatalysis: The use of enzymes, such as glucosyltransferases, to modify furanones is an emerging field. nih.gov Exploring enzymatic pathways for the core synthesis of the furanone ring could offer a highly selective and sustainable alternative to traditional chemical methods.
Table 1: Potential Future Synthetic Methodologies
| Methodology | Potential Starting Materials | Key Advantages | Relevant Research Area |
|---|---|---|---|
| Catalytic Cyclization | Fluorinated aldehydes or ketones smolecule.com | High efficiency, access to functionalized analogs | Pharmaceuticals, Materials Science |
| Diels-Alder Cycloaddition | 1-Acetoxy-1,3-butadiene researchgate.net | High stereoselectivity, complex scaffold synthesis | Natural Product Synthesis |
| Transition Metal-Free Functionalization | 3,4-dihalo-2(5H)-furanones researchgate.net | Reduced toxicity, environmental benefits | Green Chemistry |
| Whole-Cell Biotransformation | Glucose, simple precursors nih.gov | High selectivity, sustainable process | Biotechnology, Flavor Chemistry |
Deeper Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic applications. The compound is known to undergo oxidation to form carboxylic acids, reduction to alcohols, and various substitution reactions.
Future research should aim for a more profound mechanistic elucidation of:
Oxidative and Reductive Pathways: While the general outcomes of oxidation (using reagents like KMnO₄) and reduction (using LiAlH₄ or NaBH₄) are known, the intermediate steps and kinetics are less understood.
Atmospheric Degradation: The atmospheric oxidation of furanones is relevant to air quality. Detailed mechanisms involving reactions with OH and NO₃ radicals and O₃ have been proposed. copernicus.org Further studies using advanced computational and experimental techniques could refine these models, particularly the decomposition pathways of resulting alkoxy radicals. copernicus.org
Photochemistry: Investigations into the photoproducts of related furanone derivatives suggest complex photochemical pathways. thegoodscentscompany.com A deeper understanding of the photostability and photoreactions of this compound is warranted.
Recyclization Reactions: Substituted furan-2(5H)-ones are known to undergo recyclization processes when reacting with various nucleophiles, leading to diverse heterocyclic compounds. researchgate.net Exploring these transformations for this compound could yield novel heterocyclic systems. researchgate.net
Elucidation of Broader Spectrum Biological Interactions and Pathways
Furanone derivatives have attracted significant attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comontosight.aimdpi.com The parent compound, this compound, is known to interact with molecular targets, potentially through the chelation of metal ions, which can affect enzymatic activities.
Future research should focus on:
Identifying Specific Molecular Targets: Moving beyond general activity screenings to identify the specific enzymes, receptors, or signaling pathways that furanones interact with. For example, some derivatives have been explored for their ability to inhibit enzymes involved in cancer cell proliferation or to act as quorum sensing inhibitors to prevent biofilm formation. ontosight.airesearchgate.net
Antimicrobial Mechanisms: Derivatives have shown significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com Research is needed to determine if this is due to direct bactericidal effects or the inhibition of virulence factors, such as biofilm formation. mdpi.com Some studies suggest the biofilm-preventing activity is a consequence of repressing bacterial cell growth. mdpi.com
Anticancer Potential: Furanone derivatives have been evaluated for cytotoxicity against various cancer cell lines. researchgate.net Future work could explore their potential as inhibitors of specific cancer-related targets, such as the Eag-1 potassium channel. ccij-online.org
Table 2: Reported Biological Activities of Furanone Derivatives
| Biological Activity | Example Derivative Class | Potential Mechanism/Target | Reference |
|---|---|---|---|
| Antimicrobial | Sulfur-containing furanones | Bacterial growth repression, biofilm prevention | mdpi.com |
| Anticancer | 5-Arylidene-2(5H)-furanones | Cytotoxicity, potential enzyme inhibition | researchgate.net |
| Anti-inflammatory | General furanones | Modulation of inflammatory pathways | ontosight.ai |
| Quorum Sensing Inhibition | General furanones | Interference with bacterial communication | researchgate.net |
Design and Synthesis of Novel Functionalized Derivatives with Tailored Properties
The this compound scaffold is a prime candidate for chemical modification to create novel derivatives with enhanced or specific functionalities. The introduction of different substituents on the furanone ring can significantly influence its chemical reactivity, physical properties, and biological activity.
Future design and synthesis efforts could be directed towards:
Halogenation: Introducing fluorine or other halogens can enhance lipophilicity and modulate pharmacokinetic properties, potentially leading to derivatives with improved antimicrobial or anticancer effects. smolecule.com
Sulfone and Thioether Derivatives: The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has yielded compounds with potent activity against Gram-positive bacteria and synergistic effects with existing antibiotics like gentamicin (B1671437). mdpi.com
Hybrid Molecules: Incorporating other biologically active pharmacophores, such as a pyrazole (B372694) ring, into the furanone structure may enhance therapeutic potential. ontosight.ai Similarly, creating 5-arylidene-2(5H)-furanone derivatives has been a strategy to increase cytotoxicity in cancer cells. researchgate.net
Alkoxy and Amino Derivatives: The reaction of furanones with alcohols or amines can yield 5-alkoxy or 5-amino substituted derivatives, opening pathways to new classes of compounds with potentially novel biological activities. google.com
Table 3: Examples of Functionalized Furanone Derivatives and Their Targeted Properties
| Derivative Class | Key Functional Group | Targeted Property/Application | Reference |
|---|---|---|---|
| Difluoro-dimethyl-furanone | Fluorine atoms | Enhanced lipophilicity, potential antimicrobial/anticancer activity | smolecule.com |
| Chiral Furanone Sulfones | Sulfonyl group, terpene moiety | Enhanced antimicrobial efficacy, synergistic antibiotic effects | mdpi.com |
| Pyrazolyl-furanones | Pyrazole ring | Enhanced therapeutic potential (e.g., anticancer) | ontosight.ai |
| 5-Arylidene-furanones | Arylidene group (e.g., nitrobenzylidene) | Increased cytotoxicity against cancer cells | researchgate.net |
Integration of Advanced Computational Modeling for Structure-Activity Relationships and Predictive Studies
Advanced computational chemistry offers powerful tools to accelerate the discovery and optimization of furanone-based compounds. By integrating theoretical calculations with experimental work, researchers can gain deeper insights into structure-activity relationships (SAR) and predict the properties of novel derivatives before their synthesis.
Key areas for future computational research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing local QSAR models customized for furanones can improve the prediction of specific properties, such as mutagenicity or biological activity. nih.gov This approach is particularly valuable for screening large virtual libraries of potential derivatives.
Molecular Docking: Docking simulations can be used to predict the binding affinity and interaction modes of furanone derivatives with specific biological targets, such as protein active sites. ccij-online.org This is crucial for rational drug design, as shown in theoretical studies evaluating furanones as potential inhibitors of the Eag-1 cancer target. ccij-online.org
Density Functional Theory (DFT) Calculations: DFT and other quantum chemical methods can be employed to explore reaction mechanisms, calculate thermodynamic properties, and determine the preferred conformations of furanone derivatives. thegoodscentscompany.comresearchgate.net This information is vital for understanding reactivity and designing selective reactions.
Predictive Toxicology: Computational models can be applied to predict the potential toxicity of new furanone derivatives, helping to prioritize compounds with more favorable safety profiles for further development. nih.gov
Q & A
Q. How to design a structure-activity relationship (SAR) study for furanone-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
